Azaindole derivative 5

Description

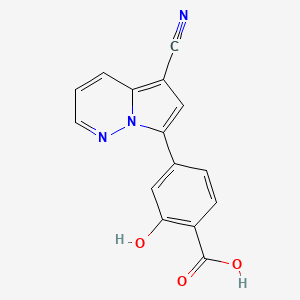

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9N3O3 |

|---|---|

Molecular Weight |

279.25 g/mol |

IUPAC Name |

4-(5-cyanopyrrolo[1,2-b]pyridazin-7-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C15H9N3O3/c16-8-10-6-13(18-12(10)2-1-5-17-18)9-3-4-11(15(20)21)14(19)7-9/h1-7,19H,(H,20,21) |

InChI Key |

NSOWXVMDKNRRTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2N=C1)C3=CC(=C(C=C3)C(=O)O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Azaindole Derivative 5 and Analogues

General Synthetic Routes to Azaindole Scaffolds

The construction of the bicyclic azaindole framework can be broadly categorized into two main strategies: building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or, conversely, constructing the pyridine ring onto a pyrrole precursor.

Pyrrole-Ring Construction Strategies

The most prevalent approach to azaindole synthesis involves the annulation of a pyrrole ring onto a suitably substituted pyridine derivative. acs.orgnih.govalkalimetals.com This strategy often begins with functionalized pyridines such as aminopyridines, halopyridines, or nitropyridines. rsc.orgnih.govtandfonline.com While classic indole (B1671886) syntheses like the Fischer, Madelung, and Bartoli methods have been adapted for azaindoles, they often suffer from limitations and require harsh conditions or give low yields due to the electron-deficient nature of the pyridine ring. nih.govalkalimetals.comuni-rostock.de

Modern transition-metal-catalyzed reactions have largely overcome these challenges, providing efficient and versatile routes. researchgate.net Palladium-catalyzed reactions are particularly prominent. The Larock heteroannulation, for example, involves the palladium-catalyzed reaction of iodo-aminopyridines with alkynes to form the azaindole core. uni-rostock.demdpi.com Similarly, the Hegedus–Mori–Heck reaction, an intramolecular Heck coupling, can be employed to construct the pyrrole ring. nih.govmdpi.com Sonogashira coupling of halo-aminopyridines with terminal alkynes, followed by a cyclization step, is another powerful and frequently used method. nih.govtandfonline.comtandfonline.com

Pyridine-Ring Construction Strategies

An alternative, though less common, strategy involves the formation of the pyridine ring onto a pyrrole building block. researchgate.netuni-rostock.de These methods are valuable for accessing substitution patterns that may be difficult to achieve through pyrrole-ring construction. One such approach involves the condensation of 2-amino-3-cyanopyrroles with β-dicarbonyl compounds, followed by a reductive cyclization to yield 7-azaindoles. uni-rostock.de Multicomponent reactions (MCRs) also provide elegant pathways in this category. For instance, zirconocene-mediated MCRs can assemble 5-azaindoles from pyrrole-based precursors and nitriles. nih.govdp.tech Another example is the one-pot, three-component reaction of N-substituted 2-amino-4-cyanopyrroles with aldehydes and active methylene (B1212753) compounds to construct the 7-azaindole (B17877) framework. acs.org

Specific Approaches for Azaindole Derivative 5 Synthesis

The synthesis of 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) has been achieved through various modern synthetic methods, including palladium-catalyzed cross-couplings, cycloadditions, and multicomponent reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of the 5-azaindole (B1197152) scaffold. nih.govmdpi.com

The Sonogashira coupling is a cornerstone reaction for building the 5-azaindole core. A notable application is in the synthesis of 5-azaindole derivatives as inhibitors of the mitotic kinase monopolar spindle 1 (MPS1). mdpi.comresearchgate.net In this synthesis, a palladium-mediated Sonogashira coupling between a substituted 4-amino-2-bromo-5-iodopyridine and a terminal alkyne, followed by intramolecular cyclization, yields the key 5-azaindole intermediate. mdpi.comresearchgate.net Tandem reaction sequences combining Sonogashira coupling with cyclization have been developed to efficiently produce libraries of 2,6-disubstituted-5-azaindoles. tandfonline.comtandfonline.com

The Suzuki-Miyaura coupling is another powerful tool, used both for constructing the core and for late-stage functionalization. mdpi.comrsc.org An efficient two-step route to a variety of aza- and diazaindoles utilizes an optimized Suzuki–Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. mdpi.comorganic-chemistry.org This methodology is applicable to the synthesis of 5-azaindoles. Furthermore, 5-bromo-7-azaindole (B68098) intermediates can be functionalized at the 5-position via Suzuki coupling with various aryl boronic acids to produce highly functionalized biaryl derivatives. rsc.orggoogle.com

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira/Cyclization | 4-Amino-2-bromo-5-iodopyridine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Azaindole Intermediate (MPS1 Inhibitor) | Not specified | mdpi.comresearchgate.net |

| Tandem Sonogashira | N-mesylated 4-amino-2-bromo-5-iodopyridine, 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N | 2-Butyl-6-hexynyl-5-azaindole | 74% | tandfonline.com |

| Suzuki/Cyclization | Chloroamino-N-heterocycles, (2-Ethoxyvinyl)borolane | Pd(OAc)₂, SPhos, K₃PO₄ then AcOH | Aza- and Diazaindoles | Good yields | mdpi.comorganic-chemistry.org |

| Suzuki Coupling | 5-Bromo-N,N'-dimethyl-3,3'-bis-7-azaindolylmethanone, Aryl boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-3,3'-bis-7-azaindolylmethanone | Good yields | rsc.org |

Cycloaddition and Annulation Methods

Cycloaddition and annulation reactions offer distinct pathways to the 5-azaindole skeleton. A novel method for synthesizing C2-substituted 5-azaindoles involves a two-step sequence starting with a [3+2] dipolar cycloaddition. uwo.ca This reaction occurs between a piperidine-based donor-acceptor cyclopropane (B1198618) and various nitriles, followed by an oxidation step with selenium dioxide to afford the final 5-azaindole products in moderate to excellent yields. uwo.ca This method is noted for its divergent nature, making it suitable for creating compound libraries. uwo.ca

Palladium-catalyzed heteroannulation, as developed by Larock, has been successfully applied to the synthesis of 5-azaindoles. rsc.orgmdpi.com This reaction typically involves the coupling of a 4-acetamido-3-iodopyridine with internal alkynes, such as diarylacetylenes, to produce 2,3-diaryl-5-azaindoles in good to excellent yields. rsc.orgresearchgate.net

| Method | Key Reactants | Key Steps | Product Type | Overall Yield | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Donor-acceptor cyclopropane, Nitriles (aliphatic, benzylic, unsaturated) | 1. Cycloaddition 2. SeO₂ oxidation | C2-Substituted 5-azaindoles | 34-87% | uwo.ca |

| Larock Heteroannulation | 4-Acetamido-3-iodopyridines, Diarylalkynes | Palladium-catalyzed annulation | 2,3-Diaryl-5-azaindoles | Good to excellent | rsc.orgresearchgate.net |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) provide a highly efficient strategy for the synthesis of complex molecules like 5-azaindoles in a single pot, offering advantages in diversity-oriented synthesis. rhhz.netrsc.org A zirconocene-mediated, one-pot MCR has been developed for the selective synthesis of pyrrolo[3,2-c]pyridines (5-azaindoles). nih.govdp.tech This process involves the reaction of a silicon-tethered diyne with three organonitrile molecules. The reaction proceeds with high chemo- and regioselectivity, allowing for the creation of 5-azaindoles with diverse substitution patterns at the 2-, 4-, and 6-positions in good to excellent yields. nih.govdp.tech The mechanism involves the formation of several characterizable organometallic intermediates, providing a clear understanding of the reaction pathway. nih.govdp.tech

Advances in Synthetic Efficiency and Scope

One-Pot and Cascade Reactions

One-pot and cascade reactions represent a paradigm shift in the synthesis of heterocyclic compounds like azaindoles. These processes, where multiple chemical transformations occur in a single flask either sequentially or concurrently, offer substantial benefits in terms of operational simplicity and efficiency.

A notable advancement is the development of one-pot, three-component reactions for the construction of the 7-azaindole framework. nih.govscilit.comacs.org An efficient method involves the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds. nih.govscilit.com This reaction, typically performed in ethanol (B145695) or acetic acid at reflux, provides access to a wide array of highly substituted and carbocyclic fused 7-azaindoles. nih.govscilit.comacs.org The choice of the active methylene compound is critical as it dictates the final structure of the fused ring system. This strategy is particularly valuable for diversity-oriented synthesis (DOS). nih.govscilit.com

Table 1: Examples of Active Methylene Compounds in Three-Component Synthesis of 7-Azaindoles nih.govscilit.com

| Active Methylene Compound | Resulting 7-Azaindole Derivative Type |

|---|---|

| Tetronic acid | Carbocyclic fused |

| Indane-1,3-dione | Carbocyclic fused |

| Dimedone | Carbocyclic fused |

| 5-Phenylcyclohexane-1,3-dione | Carbocyclic fused |

| Meldrum's acid | Highly substituted |

| Benzoylacetonitrile | Highly substituted |

| Malononitrile | Highly substituted |

Another powerful strategy involves palladium-catalyzed cascade reactions. A practical and straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles has been developed using a cascade C-N cross-coupling/Heck reaction. acs.orgnih.govunl.pt This method utilizes readily available amino-o-bromopyridines and various alkenyl bromides. acs.orgnih.gov The reaction is catalyzed by a Pd₂(dba)₃/XPhos/t-BuONa system and represents the first cascade approach to successfully synthesize all four isomers of azaindole from aminopyridine precursors. acs.orgnih.govunl.pt The scope of this reaction is broad, allowing for the synthesis of diversely substituted azaindoles by varying the alkenyl bromide component. acs.orgnih.gov

Table 2: Synthesis of Azaindole Isomers via Cascade C-N/Heck Reaction acs.org

| Starting Aminopyridine | Starting Alkenyl Bromide | Resulting Azaindole | Yield |

|---|---|---|---|

| 4-Amino-3-bromopyridine | α-Bromostyrene | 5-Phenyl-6-azaindole | 80% |

| 3-Amino-4-bromopyridine | α-Bromostyrene | 5-Phenyl-4-azaindole | 55% |

| 3-Amino-2-bromopyridine | 1-Bromocyclohexene | Tetrahydro-dibenzopyrrole derivative (7-azaindole analogue) | 85% |

| 5-Amino-4-bromopyridine | 2-Bromo-1-butene | 2-Ethyl-3-methyl-5-azaindole | Moderate Yield |

Furthermore, unexpected cascade processes have been observed in the reaction of bromo-substituted azolopyrimidines with primary amines. rsc.org While amide formation is the expected outcome, it is followed by a complex cascade involving nucleophilic attack on the pyrimidine (B1678525) ring, ring-opening, and subsequent cyclizations to yield unusual imidazolidene-substituted indoles and azaindoles. rsc.org

Combinatorial Chemistry Applications

The principles of combinatorial chemistry, which aim to rapidly synthesize large numbers of related compounds in libraries, are well-served by the advances in one-pot and cascade reactions. wikipedia.org These efficient synthetic methods are ideal for generating libraries of azaindole analogues for high-throughput screening in drug discovery programs. nih.gov

The one-pot, three-component synthesis of 7-azaindoles is explicitly described as a useful strategy for diversity-oriented synthesis (DOS), a core concept in combinatorial chemistry. nih.govacs.org By systematically varying the three starting components—the aminopyrrole, the aldehyde, and the active methylene compound—a large library of structurally diverse azaindoles can be generated from a common synthetic pathway.

Medicinal chemistry programs have successfully applied these principles to create focused libraries of azaindole derivatives. For instance, orally active 7-azaindole inhibitors of the Cdc7 kinase were developed by creating a library of derivatives. nih.gov Starting from 5-fluoro-7-azaindole, a key intermediate was synthesized and subsequently condensed with a variety of primary amines under peptide coupling conditions to produce a library of 12 distinct derivatives for structure-activity relationship (SAR) studies. nih.gov This approach allows researchers to systematically modify a specific part of the molecule to optimize its biological activity. nih.gov

The generation of such libraries is fundamental to identifying lead compounds and optimizing their properties. Azaindoles are recognized as "privileged structures," meaning the core scaffold is capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry. nih.gov

Table 3: Illustrative Combinatorial Library Generation for a Generic Azaindole Core

| Common Core | R1 Substituent | R2 Substituent | Resulting Library Member |

|---|---|---|---|

| Azaindole Scaffold | -H | -Phenyl | Compound A |

| -Methyl | -Phenyl | Compound B | |

| -H | -Cyclopropyl | Compound C | |

| -Methyl | -Cyclopropyl | Compound D |

Structure Activity Relationship Sar Studies of Azaindole Derivative 5

Influence of Substituent Positions on Biological Activity

The biological activity of azaindole compounds is highly dependent on the nature and position of various substituents on the core heterocyclic structure. The azaindole framework itself is considered a "privileged structure" in drug discovery, and modifications at its various positions can fine-tune its pharmacological profile. mdpi.comnih.govnih.gov

The azaindole scaffold, a bioisostere of indole (B1671886) and purine (B94841) systems, is fundamental to the biological activity of this class of compounds. mdpi.comnih.gov Its defining feature is the presence of a nitrogen atom in the six-membered ring, which, along with the pyrrole (B145914) NH group, can act as both a hydrogen bond acceptor and donor. jst.go.jp This capability allows azaindole derivatives to form crucial bidentate hydrogen bonds with the hinge region of many protein kinases, a common target class for these inhibitors. nih.govjst.go.jp

In the specific case of Azaindole derivative 5, SAR studies revealed that the 4-azaindole (B1209526) moiety is essential for its observed potency against T. cruzi. dndi.org Attempts to replace the azaindole core with other aromatic heterocycles resulted in a complete loss of activity, underscoring the critical contribution of this specific scaffold to the compound's biological function. dndi.org

Modifications across the azaindole ring are used to modulate activity and selectivity. For 7-azaindoles, positions 1, 3, and 5 have been identified as the most active sites for substitution to generate effective anticancer agents. citedrive.comnih.govtandfonline.com For instance, in a series of PI3Kγ inhibitors based on a 7-azaindole (B17877) scaffold, replacing a phenyl group at the 3-position with a pyridine (B92270) group led to an exceptionally potent inhibitor. nih.gov Conversely, substitution at the indole NH-donor position in other 7-azaindole series led to a complete loss of binding affinity. tandfonline.com

In the hit-to-lead program for the 4-azaindole derivative 5, synthetic efforts focused on modifying the peripheral components attached to the core. The study explored variations in the central piperidine (B6355638) ring and the anilide moiety. dndi.org While the azaindole core was kept constant, the SAR investigation showed that the right-hand side anilide portion could only tolerate limited variation. dndi.org

Table 1: Effect of Substitutions on the Activity of Azaindole Analogues

| Compound Series | Position of Substitution | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|---|

| 4-Azaindole-2-piperidine (Anti-T. cruzi) | Azaindole Core | Replacement with other heterocycles | Loss of activity | dndi.org |

| 7-Azaindole (Anticancer) | Positions 1, 3, 5 | Alkyl, aryl carboxamide, heterocyclic rings | Generally increased activity | citedrive.comnih.gov |

| 7-Azaindole (PDK1 inhibition) | Indole NH | Substitution | Complete loss of binding affinity | tandfonline.com |

| 7-Azaindole (PI3Kγ inhibition) | Position 3 | Pyridine group | Pronounced increase in potency | nih.gov |

The steric bulk and electronic properties of substituents play a crucial role in modulating the biological activity of azaindole derivatives. For the 4-azaindole 5 series, the planarity and shape of the central piperidine ring were found to significantly influence potency. dndi.org This suggests that a specific three-dimensional conformation is required for optimal interaction with the biological target.

Electronic effects are also significant. In a study of 7-azaindole derivatives as CDK9/Cyclin T inhibitors, a clear correlation was observed between the electronegativity of para-substituents on a peripheral phenyl ring and inhibitory activity. researchgate.net Compounds with more electronegative atoms (F > OCH₃ > CH₃) demonstrated better activity, although this effect could be outweighed by the molecular weight of the substituent. researchgate.net Similarly, in another series, introducing bulky groups at the 2-position of the 7-azaindole core was not well tolerated, leading to a decrease in potency. nih.gov For the 4-azaindole 5 series, a meta-substituted aniline (B41778) was active, while the corresponding para-substituted analog was inactive, highlighting the sensitivity of the target to the electronic and spatial positioning of peripheral groups. dndi.org

Table 2: Steric and Electronic Effects of Substituents

| Compound Series | Position/Group | Modification | Effect | Reference |

|---|---|---|---|---|

| 4-Azaindole-2-piperidine (Anti-T. cruzi) | Central Ring | Changes in planarity and shape | Significant variation in potency | dndi.org |

| 4-Azaindole-2-piperidine (Anti-T. cruzi) | Anilide Ring | Para-substitution | Inactive compound | dndi.org |

| 7-Azaindole (CDK9 inhibition) | Peripheral Phenyl Ring | Increased substituent electronegativity | Improved inhibitory activity | researchgate.net |

| 7-Azaindole (PI3Kγ inhibition) | Position 2 | Introduction of bulky groups | Gradual decrease in potency | nih.gov |

Correlation Between In Vitro and Cellular Activity Profiles

A strong correlation between in vitro biochemical assays and cell-based activity is a critical step in validating a compound's mechanism of action and its potential as a drug candidate. For a series of azaindole derivatives identified as microtubule polymerization inhibitors, a good correlation was observed between their in vitro inhibition of tubulin polymerization and their cellular effect on the microtubule network. nih.gov This provided strong evidence that tubulin was indeed the cellular target responsible for the observed phenotype. nih.gov

Table 3: In Vitro and Cellular Activity Data for Azaindole 5 and Analogs

| Compound | Cellular Activity (Anti-T. cruzi IC₅₀, µM) | In Vitro Clearance (Mouse Liver Microsomes) | Reference |

|---|---|---|---|

| This compound | 3.4 | High | dndi.org |

| Analog 56 (Pyrrolidine) | 8.83 | Significantly less stable | dndi.org |

| Analog 57 (meta-Aniline) | 2.08 | Increased clearance | dndi.org |

| Analog 59 (para-Aniline) | Inactive | Not reported | dndi.org |

Rational Design Principles Derived from SAR

The collective SAR data from studies on this compound and related compounds provide several guiding principles for the rational design of new analogs.

Primacy of the Azaindole Core : The azaindole scaffold is indispensable for activity in many series, likely due to its unique hydrogen bonding capabilities that allow it to anchor within the active site of target proteins like kinases. dndi.orgnih.gov Future designs should retain this core structure.

Structure-Based and Multi-Targeted Approaches : Rational design efforts have shifted towards more controlled multi-targeting approaches. researchgate.net By using fragment-based and structure-based design, inhibitors can be developed to engage with specific features of the ATP binding site, such as the hinge region, selectivity pockets, and the ribose binding region, to achieve both potency and selectivity. jst.go.jpresearchgate.net

Balancing Potency and ADME Properties : The SAR for the 4-azaindole 5 series demonstrates that optimizing for potency alone is insufficient. dndi.org A key design principle is the simultaneous optimization of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as metabolic stability. For example, mitigating high in vitro clearance is crucial for advancing a compound to in vivo studies. dndi.org

Strategic Placement of Substituents : The positioning of substituents is critical. For many kinase inhibitors, substituents at the 3-position can be directed towards hydrophobic regions to improve activity, while modifications at other positions must be carefully selected to avoid steric clashes and unfavorable electronic interactions. jst.go.jpnih.gov The inactivity of the para-substituted analog 59 compared to the active meta-substituted analog 57 in the anti-T. cruzi series is a stark reminder of the importance of substituent geometry. dndi.org

Ultimately, the SAR campaign around this compound, while not yielding a clinical candidate, provided valuable knowledge. It established that despite the promising activity of the scaffold, achieving a suitable balance of potency, selectivity, and metabolic stability was a significant challenge for this particular series. dndi.org These findings serve as an important resource for future drug discovery programs targeting similar chemical space.

Biological Target Identification and Mechanistic Investigations of Azaindole Derivative 5

Identification of Primary Molecular Targets

Azaindole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, acting as bioisosteres of natural purines and indoles. nih.govpharmablock.commdpi.com Their unique chemical properties, including the presence of a nitrogen atom in the six-membered ring, enhance their binding capabilities and aqueous solubility compared to their indole (B1671886) counterparts. nih.gov

A primary focus of research into azaindole derivatives has been their function as protein kinase inhibitors. nih.govresearchgate.netnih.gov The azaindole scaffold is an effective hinge-binding motif, crucial for inhibiting the activity of these enzymes which play a central role in cellular signaling. jst.go.jpchemicalbook.com

Azaindole derivatives have demonstrated inhibitory activity against a broad spectrum of kinase families. nih.gov For instance, certain 3,5-disubstituted 7-azaindole (B17877) derivatives are reported as inhibitors of Cyclin-Dependent Kinases 2 (CDK2) and 9 (CDK9). depositolegale.it Other derivatives have shown potent inhibition of DYRK1B and DYRK2 kinases, which are implicated in the progression of cancers like glioblastoma. nih.gov

The inhibitory spectrum of azaindole derivatives includes, but is not limited to:

Cyclin-Dependent Kinases (CDKs) : Variolin B, a 5-azaindole (B1197152), and its derivatives are known to inhibit CDKs. nih.gov A 3,5-disubstituted 7-azaindole was identified as a CDK2 and CDK9 inhibitor. depositolegale.it

Glycogen Synthase Kinase-3 (GSK-3) : Variolin derivatives also show activity against GSK-3. nih.gov

Aurora A Kinase : 2,5-disubstituted 4-azaindoles have been identified as selective inhibitors of Aurora A kinase. nih.gov

Phosphatidylinositol 3-kinase (PI3K) : The 7-azaindole scaffold has been used to develop potent PI3K inhibitors. nih.gov

Janus Kinase (JAK) : Azaindole derivatives have shown inhibitory activity against JAK2 and JAK3. nih.govjst.go.jp

Tropomyosin receptor kinase (Trk) : 3,5-disubstituted 7-azaindoles have been evaluated as TrkA inhibitors. nih.govnih.gov

| Kinase Target | Azaindole Derivative Type | Reported Activity (IC50) |

| CDK2 | 3,5-disubstituted-7-azaindole 3 | - |

| CDK9 | 3,5-disubstituted-7-azaindole 3 | - |

| CDK4 | Oxindole–indole conjugate 5 | 1.26 µM |

| JAK2 | Derivative 97 | 1 nM |

| JAK3 | Derivative 97 | 5 nM |

| PI3K | Various | Potent Inhibition |

| DYRK1B | 7-azaindole derivative 21 | Nanomolar potency |

| DYRK2 | 7-azaindole derivative 21 | Nanomolar potency |

The efficacy of azaindole derivatives as kinase inhibitors largely stems from their interaction with the ATP-binding site's hinge region. nih.gov The 7-azaindole moiety, in particular, can form two crucial hydrogen bonds with the kinase hinge, mimicking the binding of adenine (B156593) in ATP. nih.govchemicalbook.com The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. chemicalbook.comdepositolegale.it

Crystal structure analyses have revealed different binding orientations for the 7-azaindole ring, classified as "normal" and "flipped" modes. jst.go.jpjst.go.jp

Normal Binding Mode : The azaindole forms bidentate hydrogen bonds with the backbone amides of hinge residues, typically involving the carbonyl oxygen of one residue and the backbone N-H of another. jst.go.jpjst.go.jp

Flipped Binding Mode : The azaindole moiety is rotated 180 degrees relative to the normal mode but still forms two hydrogen bonds with the hinge region. jst.go.jpjst.go.jp This mode is often observed in type II kinase inhibitors that bind to an inactive conformation of the kinase, accessing a deeper allosteric pocket. jst.go.jp

For example, in PI3Kγ, a 7-azaindole derivative was shown to form two hydrogen bonds with the hinge residue Val882. nih.gov In contrast, some azaindole derivatives can induce or stabilize an inactive (DFG-out) conformation of the kinase, indicating an allosteric mechanism of inhibition. jst.go.jp

Beyond kinases, azaindole derivatives have been found to inhibit other enzymes.

Tubulin : Certain azaindole derivatives have been identified as microtubule polymerization inhibitors. They bind directly to tubulin and interfere with the binding of colchicine, suggesting they interact with the colchicine-binding site, possibly through an allosteric mechanism. nih.gov

Poly (ADP-ribose) polymerases (PARP) : Novel 7-azaindole analogues have been investigated as potential PARP inhibitors, a target for cancer therapy. ijper.org

Alkaline Phosphatase (ALP) : Natural 5-azaindoles, such as guitarrin C and D, have been shown to inhibit human alkaline phosphatases. It is proposed that they interact with the enzyme's active site. mdpi.com

Azaindole derivatives also exhibit significant activity at various receptors and transporters, particularly within the central nervous system.

Serotonin (B10506) Receptors : Derivatives have been developed as potent ligands for serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT6. mdpi.comnih.gov

Serotonin Transporter (SERT) : A series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed good to moderate affinity for SERT. mdpi.comresearchgate.netnih.gov

Dopamine (B1211576) Receptors and Transporters : Some derivatives display affinity for the dopamine D2 receptor and the dopamine transporter (DAT). researchgate.netgoogle.com

| Target | Azaindole Derivative | Binding Affinity (Ki) |

| SERT | Compound 11 | 9.2 nM |

| 5-HT1A Receptor | Compound 11 | 128.0 nM |

| D2 Receptor | Compound 11 | 51.0 nM |

| SERT | Compound 4 | 47.0 nM |

| SERT | Compound 8 | 23.0 nM |

Kinase Inhibition Profiles

Mechanistic Characterization of Biological Effects

The interaction of azaindole derivatives with their molecular targets leads to distinct biological outcomes.

Cell Cycle Arrest : As inhibitors of microtubule dynamics, certain azaindole derivatives induce cell cycle arrest at the G2/M phase. nih.gov This is a common mechanism for anti-cancer agents that interfere with the mitotic spindle.

Anti-Angiogenic Effects : By inhibiting tubulin polymerization, some azaindole derivatives also display potent anti-angiogenic properties, inhibiting the formation of capillary-like tubes in vitro. nih.gov

Modulation of Cellular Signaling : As kinase inhibitors, these compounds directly interfere with signal transduction pathways that control cell proliferation, survival, and differentiation. mdpi.comjst.go.jp For example, inhibition of the PI3K/AKT pathway can block signals that promote cancer cell survival. nih.gov

Neurotransmitter Modulation : By binding to serotonin and dopamine receptors and transporters, azaindole derivatives can modulate neurotransmitter levels and signaling in the brain, which is the basis for their potential use as antidepressants. researchgate.netnih.gov

Modulation of Cellular Processes (e.g., Microtubule Dynamics, Cell Cycle Progression)

Currently, there is no specific published research data detailing the effects of Azaindole derivative 5 on the modulation of cellular processes such as microtubule dynamics or cell cycle progression in mammalian cells. While the broader class of azaindole compounds has been investigated for such activities, these findings cannot be directly attributed to this compound without specific experimental evidence.

Anti-Angiogenic Action Pathways

There is no available scientific literature that specifically investigates or identifies the anti-angiogenic action pathways of this compound. Studies on other azaindole analogues have shown anti-angiogenic properties, but dedicated research on this compound is required to determine if it possesses similar activity and by what mechanisms.

Mechanisms of Anti-Infective Activity

This compound has been identified as a compound with activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. uantwerpen.beresearchgate.net This compound was highlighted during a phenotypic high-throughput screening effort from a collection of compounds in GlaxoSmithKline's "Chagas box". researchgate.net

The primary anti-infective investigations have centered on its effect on the intracellular amastigote stage of T. cruzi, which is the clinically relevant replicating form of the parasite in humans. Despite its identification as an active agent, the precise mechanism of action for its anti-trypanosomal effect remains unknown. uantwerpen.beresearchgate.net However, a key mechanistic detail that has been determined is that this compound does not function as an inhibitor of the sterol 14α-demethylase enzyme (CYP51). uantwerpen.beresearchgate.net This is significant because CYP51 is the target for azole antifungal and anti-trypanosomal drugs, and identifying compounds with alternative mechanisms is a critical goal for developing new treatments and overcoming potential resistance. uantwerpen.be

While considered a valuable starting point for a hit-to-lead program due to its novel potential mechanism and good selectivity over host mammalian cells, its activity was only moderate. uantwerpen.be

Table 1: Anti-Infective Activity of this compound

| Compound | Target Organism | Activity Metric (IC50) | Known Mechanism | Reference |

|---|---|---|---|---|

| This compound | Trypanosoma cruzi (intracellular amastigotes) | 3.4 µM | Unknown; Not a CYP51 inhibitor | uantwerpen.be |

Molecular Basis of Anti-Proliferative Activity

The known anti-proliferative activity of this compound is specific to its effects against the parasite Trypanosoma cruzi. uantwerpen.beresearchgate.net The molecular basis for this anti-parasitic proliferation is currently unknown. uantwerpen.beresearchgate.net Studies have noted that the compound possesses good selectivity, indicating it inhibits parasite proliferation more effectively than it affects the host mammalian cell line, but the specific molecular target within the parasite that leads to this anti-proliferative effect has not been identified. uantwerpen.be There is no specific data available regarding a broader anti-proliferative activity against mammalian cancer cell lines for this particular derivative.

Compound Names Mentioned

Computational Chemistry and Molecular Modeling of Azaindole Derivative 5

In Silico Screening and Lead Prioritization

In the initial stages of drug discovery, in silico screening, also known as virtual screening, plays a pivotal role in identifying promising candidates from large compound libraries. This process involves the use of computational methods to predict the likelihood of a compound binding to a specific biological target. For Azaindole derivative 5, its journey as a potential therapeutic agent began with the identification of the 7-azaindole (B17877) scaffold as a privileged structure in medicinal chemistry, known for its ability to mimic the purine (B94841) system and interact with various biological targets, particularly protein kinases. nih.gov

The design of this compound was based on the pharmacodynamic parent nucleus of the 7-azaindole scaffold, utilizing the bioisosteric principle to create analogs with potentially enhanced activity. nih.gov The prioritization of this specific derivative was achieved through molecular docking simulations against the adenosine-binding pocket of the DDX3 protein. nih.gov This targeted approach allowed for the selection of compounds with a higher probability of biological activity, thus prioritizing them for synthesis and further in vitro testing.

A broader in silico approach for other 7-azaindole derivatives has involved screening for drug-likeness properties based on Lipinski's rule of five. alliedacademies.org This rule assesses the pharmacokinetic properties of a compound, such as absorption and distribution, based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be developed into orally active drugs.

Molecular Docking and Binding Pose Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode of a potential drug and for predicting its affinity for the target.

For this compound, molecular docking studies were conducted to analyze its binding efficacy with the DDX3 protein (PDB ID: 2I4I). nih.gov The results of these simulations predicted that the compound could effectively lodge within the adenosine-binding pocket of DDX3. nih.gov The predicted binding pose revealed key interactions with amino acid residues within the binding site. Specifically, this compound was found to interact with the key residues Tyr200 and Arg202 from the Q-motif of DDX3 through π-interactions and hydrogen bonds. nih.gov These interactions are critical for the stability of the ligand-protein complex and are indicative of the compound's potential to inhibit the protein's function. The docking study yielded a good docking score of -7.99 kcal/mol, suggesting a strong binding affinity. nih.gov

The following table summarizes the key predicted interactions between this compound and the DDX3 protein:

| Interacting Residue | Interaction Type |

| Tyr200 | π-interaction |

| Arg202 | Hydrogen bond |

These precise predictions of the binding pose are invaluable for guiding further lead optimization efforts, where modifications can be made to the ligand structure to enhance these key interactions and improve potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study for this compound has not been detailed, 3D-QSAR studies have been performed on other series of novel 7-azaindole derivatives to elucidate the structural requirements for their anticancer activity.

In a study on 7-azaindole and 7-azaisatin derivatives as potential anticancer agents, 3D-QSAR models were developed to understand the relationship between the compounds' structures and their cytotoxic activities against various cancer cell lines. These models help in identifying the key structural features that contribute to the biological activity. Such analyses can provide predictive models to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources.

The general approach of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of 7-azaindole derivatives, a QSAR model could reveal, for instance, that substitutions at specific positions of the azaindole ring with certain chemical groups (e.g., electron-donating or bulky groups) lead to an increase or decrease in activity. This information is then used to design more potent analogs.

Molecular Dynamics Simulations for Ligand-Target Recognition

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a more dynamic and realistic view of the ligand-target interaction compared to the static picture provided by molecular docking.

While specific MD simulation data for this compound is not available in the provided search results, this technique is commonly employed to:

Assess the stability of the ligand-protein complex: MD simulations can determine if the binding pose predicted by docking is stable over a period of time in a simulated physiological environment.

Calculate binding free energies: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its binding affinity.

For a compound like this compound, an MD simulation would typically start with the docked complex in a box of water molecules and ions to mimic the cellular environment. The simulation would then calculate the forces between all atoms and use these forces to predict their movements over time. The resulting trajectory would be analyzed to understand the dynamics of the interaction and the stability of the complex.

Advanced Computational Design Strategies

Beyond the foundational techniques discussed above, advanced computational design strategies are increasingly being used to design novel azaindole derivatives with improved properties. These strategies often involve a combination of different computational methods in an iterative cycle of design, prediction, and optimization.

One such strategy is fragment-based drug discovery (FBDD) . In this approach, small molecular fragments that bind to the target are identified, often through computational screening of fragment libraries. These fragments are then grown or linked together to create a more potent lead compound. The 7-azaindole scaffold itself can be considered a key fragment that is often used as a starting point for designing kinase inhibitors. nih.gov

Another advanced strategy is the use of machine learning and artificial intelligence (AI) . These methods can be trained on large datasets of chemical structures and their biological activities to develop predictive models that can screen vast virtual libraries of compounds much faster than traditional methods. AI can also be used to generate novel molecular structures with desired properties, a process known as de novo drug design.

For the future development of analogs of this compound, these advanced computational strategies could be employed to:

Explore a much larger chemical space to identify novel scaffolds that can interact with the DDX3 target.

Optimize multiple properties simultaneously, such as potency, selectivity, and pharmacokinetic parameters.

The continuous evolution of computational chemistry and molecular modeling techniques promises to further accelerate the discovery and design of new and effective azaindole-based therapeutic agents.

Preclinical Pharmacological Investigations of Azaindole Derivative 5

In Vitro Efficacy Assessments

In vitro studies have been conducted to determine the biological activity of Azaindole derivative 5 at a cellular and molecular level. These assessments have revealed selective cytotoxic effects against a human cancer cell line and notable interactions with bacteria.

This compound (Guitarrin E) has demonstrated significant and selective cytotoxic activity against the human histiocytic lymphoma U937 cell line. acs.orgresearchgate.net The half-maximal inhibitory concentration (IC50) was determined to be 4.2 μM. acs.orgresearchgate.net In addition to its effect on cancer cells, the compound also exhibited strong toxicity in a brine shrimp lethality assay, with a median lethal concentration (LC50) of 6.1 μM. acs.orgresearchgate.net

Table 1: Cytotoxicity of this compound

| Cell Line / Organism | Assay | Result |

|---|---|---|

| Human Histiocytic Lymphoma U937 | Cytotoxicity | IC50 = 4.2 μM |

The antimicrobial properties of this compound have been investigated against the bacterium Staphylococcus aureus. In contrast to its cytotoxic effects on cancer cells, the compound was found to increase the growth and promote biofilm formation of this bacterium. acs.orgresearchgate.net There is currently no publicly available data on the antiviral activity of this compound.

The potential for this compound to act as an enzyme inhibitor has been explored. Specifically, its activity against alkaline phosphatase (CmAP) from the marine bacterium Cobetia marina was assessed. The results of this investigation showed that this compound did not inhibit the activity of this enzyme. acs.org This was in contrast to other related compounds (Guitarrins C and D) isolated from the same marine sponge, which did show inhibitory effects. researchgate.netacs.org

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Source Organism | Result |

|---|

In Vivo Efficacy Studies in Disease Models

Based on a comprehensive review of the available scientific literature, no in vivo efficacy studies for this compound have been reported to date.

There is no published data available regarding the evaluation of this compound in any in vivo xenograft models for anti-tumor efficacy.

There is no published data available concerning the assessment of this compound in in vivo models for anti-infective applications.

Table of Compounds Mentioned

| Compound Name | Systematic Name / Class |

|---|---|

| This compound | Guitarrin E / 5-azaindole-4-butanoate |

| Guitarrin C | 5-azaindole (B1197152) derivative |

Neurological and Inflammatory Disease Models

Azaindole derivatives, represented here by compounds such as this compound, have demonstrated significant therapeutic potential in preclinical models of neurological and inflammatory diseases. These compounds are of particular interest due to their ability to modulate key signaling pathways implicated in neuroinflammation and neuronal damage.

One notable example of a bioactive azaindole is the 7-azaindole (B17877) compound, URMC-099. This derivative has shown both neuroprotective and anti-neuroinflammatory effects in preclinical investigations, particularly in models of HIV-1 associated neurocognitive disorders (HAND). rssing.com The therapeutic action of URMC-099 is attributed to its inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), two kinases involved in inflammatory and neurodegenerative processes. rssing.com

In various in vitro and in vivo models of HAND, the application of URMC-099 has been shown to mitigate neuronal damage and reduce the inflammatory response. rssing.com The dual inhibition of MLK3 and LRRK2 by this azaindole derivative represents a promising strategy for addressing the complex pathology of neuroinflammatory conditions. While the broader class of azaindoles encompasses a wide range of biological activities, the specific investigation of derivatives like URMC-099 in neurological disease models highlights their potential as therapeutic agents.

| Compound | Target(s) | Disease Model | Observed Effects |

| URMC-099 | MLK3, LRRK2 | HIV-1 associated neurocognitive disorders (HAND) | Neuroprotective, Anti-neuroinflammatory |

Preclinical Imaging and Radioligand Development

The development of azaindole derivatives as imaging agents, particularly for positron emission tomography (PET), is an advancing area of preclinical research. These efforts are focused on creating radioligands that can visualize and quantify specific molecular targets in the living brain, which is crucial for understanding disease progression and for the development of targeted therapies.

A significant application of azaindole derivatives in this field is the development of radioligands for the cannabinoid receptor type 2 (CB2). The CB2 receptor is a key target for imaging neuroinflammation, as its expression is upregulated in the brain under inflammatory conditions. Recently, a series of fluorinated 5-azaindoles have been synthesized and evaluated as potential PET radioligands for imaging CB2.

Among these, the 18F-radiolabeled analogues, [18F]2 and [18F]9, have undergone preclinical evaluation. These compounds were synthesized with good radiochemical yields and high radiochemical purities. In PET imaging studies conducted in rats, both [18F]2 and [18F]9 demonstrated specific binding to the CB2 receptor in the spleen, an organ with high CB2 expression. This specificity was confirmed by pretreatment with a CB2-specific compound, GW405833, which blocked the binding of the radioligands.

Furthermore, in a murine model of neuroinflammation, [18F]9 showed higher uptake in the brain at later time points compared to healthy control animals. researchgate.net This finding suggests that [18F]9 can cross the blood-brain barrier and accumulate in areas of neuroinflammation, making it a promising candidate for further investigation in other neuroinflammation models. The development of such azaindole-based radioligands is a critical step towards the clinical translation of CB2 imaging in neurological disorders.

| Radioligand | Target | Key Preclinical Findings |

| [18F]2 | Cannabinoid Receptor Type 2 (CB2) | Demonstrated specific binding in CB2-rich spleen in rats. |

| [18F]9 | Cannabinoid Receptor Type 2 (CB2) | Showed specific binding in the spleen and higher brain uptake in a murine model of neuroinflammation compared to controls. |

Lead Optimization and Drug Discovery Strategies for Azaindole Derivative 5 Series

Strategic Chemical Modifications for Enhanced Potency and Selectivity

The potency and selectivity of the Azaindole derivative 5 series are systematically refined through targeted chemical modifications, guided by an iterative process of design, synthesis, and biological evaluation. Structure-activity relationship (SAR) studies are pivotal in this endeavor, revealing the nuanced effects of substituent placement and nature on the compound's interaction with its biological target.

For many azaindole-based kinase inhibitors, the core scaffold engages with the hinge region of the kinase ATP-binding site through hydrogen bonding. researchgate.netnih.gov Modifications at various positions on the azaindole ring are explored to optimize these interactions and to exploit other nearby binding pockets.

Key positions on the 7-azaindole (B17877) ring, for instance, have been identified as critical for modulating biological activity. Positions 1, 3, and 5 are frequently targeted for substitution to enhance potency and selectivity. tandfonline.comcitedrive.com The introduction of alkyl, aryl, and heterocyclic moieties at these positions can lead to significant gains in activity. For example, in a series of 3,5-disubstituted-7-azaindoles developed as anti-trypanosomal agents, methylation or tosylation of the indole (B1671886) nitrogen at position 1 resulted in a loss of activity, highlighting the importance of the NH group as a hydrogen bond donor. nih.gov

The following table illustrates typical SAR findings for a series of azaindole derivatives targeting a specific kinase.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound | R1 (Position 1) | R2 (Position 3) | R3 (Position 5) | Kinase IC50 (nM) |

|---|---|---|---|---|

| Azaindole derivative 5a | H | H | Phenyl | 500 |

| Azaindole derivative 5b | CH3 | H | Phenyl | >1000 |

| Azaindole derivative 5c | H | Pyridyl | Phenyl | 50 |

| Azaindole derivative 5d | H | H | 2-Fluorophenyl | 100 |

| Azaindole derivative 5e | H | Pyridyl | 2-Fluorophenyl | 5 |

As depicted in the table, substitution at the 3-position with a pyridyl group (5c) enhances potency, likely by forming an additional interaction with the target protein. Further optimization at the 5-position with a 2-fluorophenyl group (5e) leads to a synergistic improvement in inhibitory activity. Such systematic explorations are crucial for fine-tuning the molecular architecture of the lead compound to achieve the desired biological profile.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. nih.gov In the context of the this compound series, this can involve the replacement of specific functional groups or the entire azaindole scaffold.

The replacement of an indole core with an azaindole is itself a bioisosteric substitution, often leading to improved aqueous solubility and metabolic stability. nih.govpharmablock.com Within the azaindole series, different isomers (e.g., 4-, 5-, 6-, and 7-azaindole) can be explored, as the position of the nitrogen atom can significantly influence the molecule's properties and biological activity. nih.gov For instance, in the development of cannabinoid receptor 1 allosteric modulators, replacing the indole ring with a 6-azaindole moiety maintained the desired activity, whereas the 7-azaindole was not a viable bioisostere. nih.gov

Scaffold hopping is a more drastic approach where the central azaindole core is replaced with a different heterocyclic system that maintains the key pharmacophoric features. This strategy can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. For example, researchers at Bristol-Myers Squibb utilized a scaffold hopping approach to replace a pyrrolotriazine scaffold with a 7-azaindole to improve the pharmacokinetic properties of a series of Met kinase inhibitors. jst.go.jp

Fragment-Based Drug Discovery (FBDD) Applications

Fragment-based drug discovery (FBDD) has proven to be a highly effective approach for identifying novel lead compounds. wikipedia.org This method begins with the screening of low molecular weight fragments that bind weakly to the target protein. These initial hits are then optimized and grown into more potent, drug-like molecules.

The 7-azaindole moiety is considered a privileged fragment in FBDD, particularly for kinase targets. benthamdirect.comnih.gov Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for inhibitor design. The discovery of Vemurafenib (B611658), a B-RAF kinase inhibitor, is a landmark example of the success of FBDD centered on the 7-azaindole fragment. jst.go.jp

The FBDD process for an this compound series would typically involve:

Fragment Screening: A library of small fragments, including various substituted azaindoles, is screened for binding to the target protein using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR).

Hit Validation and Characterization: The binding of the initial fragment hits is confirmed and their binding mode is determined, often through co-crystallography.

Fragment Elaboration: The initial azaindole fragment is then elaborated by adding functional groups that can interact with adjacent pockets in the binding site, thereby increasing affinity and potency. This can be achieved through fragment growing, linking, or merging strategies.

Development of Multi-Target Directed Ligands

For complex multifactorial diseases such as cancer and neurodegenerative disorders, targeting a single protein is often insufficient. nih.gov The development of multi-target directed ligands (MTDLs) that can modulate the activity of several key biological targets simultaneously offers a promising therapeutic strategy. nih.gov

The versatile this compound scaffold can be rationally designed to interact with multiple targets. By incorporating pharmacophoric features known to bind to different proteins, a single molecule can be engineered to have a broader biological activity profile. For example, a series of 7-azaindole derivatives were developed as potent dual ABL/SRC inhibitors, and further efforts were made to expand their activity to other oncogenic kinases involved in angiogenesis and tumorigenesis. researchgate.net This led to the discovery of a lead candidate that demonstrated both antiangiogenic and antitumoral effects. researchgate.net

The design of such MTDLs requires a deep understanding of the structural biology of the target proteins and the application of computational modeling techniques to predict the binding of the designed ligands to multiple targets.

Optimization of Pharmacokinetic and Pharmacodynamic Profiles

A lead compound must possess not only high potency and selectivity but also favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties to be a viable drug candidate. This includes appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics.

Aqueous solubility is a critical parameter for oral bioavailability. The introduction of a nitrogen atom in the azaindole ring, compared to the corresponding indole, generally increases polarity and improves aqueous solubility. pharmablock.com Further modulation of solubility and lipophilicity (LogP) can be achieved by introducing polar functional groups or by modifying existing substituents.

For example, in a series of 6- and 7-azaindole derivatives, both scaffolds led to an enhancement of aqueous solubility compared to their indole counterparts. nih.gov However, care must be taken as excessive polarity can hinder cell permeability. A balance between solubility and lipophilicity is therefore essential.

Metabolic instability is a common reason for the failure of drug candidates. Azaindole derivatives, like other aromatic heterocycles, are susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include oxidation of the aromatic rings and N-dealkylation of substituents.

Medicinal chemists employ several strategies to enhance metabolic stability:

Blocking Metabolic Hotspots: Identification of the primary sites of metabolism allows for the introduction of blocking groups, such as fluorine atoms, that are resistant to oxidation.

Modulating Electronic Properties: The electronic properties of the azaindole ring can be altered to reduce its susceptibility to oxidation.

Introducing Steric Hindrance: Bulky groups can be placed near metabolic hotspots to sterically hinder the approach of metabolic enzymes.

In a lead optimization campaign for 3,5-disubstituted-7-azaindoles, high in vitro metabolic clearance was identified as a key liability. nih.gov This was addressed by exploring different substituents to identify analogs with improved metabolic stability.

The following table summarizes the impact of chemical modifications on the pharmacokinetic properties of a hypothetical this compound series.

Table 2: Pharmacokinetic Properties of Optimized this compound Analogs

| Compound | Modification | Aqueous Solubility (µg/mL) | LogP | Metabolic Half-life (min) in HLM* |

|---|---|---|---|---|

| Azaindole derivative 5f | Parent compound | 10 | 4.5 | 15 |

| Azaindole derivative 5g | Introduction of a polar side chain | 50 | 3.2 | 25 |

| Azaindole derivative 5h | Fluorination of the phenyl ring | 12 | 4.6 | 60 |

| Azaindole derivative 5i | Combination of modifications | 45 | 3.5 | >120 |

*HLM: Human Liver Microsomes

Through these iterative optimization strategies, the initial lead compound, this compound, can be transformed into a clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azaindole derivative 5, and how do reaction conditions influence yield and purity?

- Methodological Answer : Azaindole derivatives are typically synthesized via indole ring modification, such as halogenation, Suzuki-Miyaura coupling, or carboxamide functionalization. For derivative 5, high-throughput screening (HTS) of intermediates (e.g., compound 30 in ) often precedes optimization. Key variables include solvent polarity, catalyst choice (e.g., Pd-based catalysts for cross-coupling), and temperature control to minimize side reactions. Yield and purity are assessed via HPLC and NMR, with protocols adapted from crystallographic validation studies .

Q. What in vitro models are most suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Hepatoma cell lines (e.g., HEPG2, SNU-398) are standard for testing antiproliferative effects, as shown in dose-response assays (2–20 µM) with Ki67 and PCNA as proliferation markers. Protocols include 48-hour exposure, MTT assays for viability, and qRT-PCR/Western blot for target validation (e.g., KIFC1 expression). Ensure replicates (n ≥ 3) and include positive controls (e.g., doxorubicin) to benchmark activity .

Q. How should researchers design dose-response experiments to assess this compound’s IC50 values accurately?

- Methodological Answer : Use log-scale concentrations (e.g., 0.1–100 µM) to capture sigmoidal curves. Normalize data to untreated controls and fit using nonlinear regression (e.g., GraphPad Prism’s four-parameter model). Include vehicle controls to rule out solvent toxicity. For enzyme inhibition (e.g., renin), use fluorogenic substrates and monitor kinetics over 30–60 minutes .

Advanced Research Questions

Q. How can structural modifications of this compound enhance target selectivity while minimizing off-target effects?

- Methodological Answer : Prioritize substituents that improve binding pocket complementarity. For example, 5-hydroxy groups on the indole core enhance hydrogen bonding with His287 in renin (). Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions. Validate via SPR or ITC for binding affinity and counter-screen against related kinases (e.g., MAP4K1) to assess specificity .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Conduct ADME studies: measure plasma stability (mouse/human), Caco-2 permeability, and microsomal clearance. If derivative 5 shows poor bioavailability, consider prodrug approaches or nanoparticle encapsulation. In vivo models (e.g., xenograft mice) require tumor volume measurements at fixed intervals (e.g., days 7, 14, 21) with histopathology correlation .

Q. How do researchers analyze the role of this compound in modulating non-canonical signaling pathways (e.g., lysyl oxidase inhibition)?

- Methodological Answer : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. For lysyl oxidase inhibition, employ collagen cross-linking assays and quantify hydroxyproline levels. Validate findings with siRNA knockdown/overexpression models to confirm mechanistic causality .

Q. What statistical approaches are critical for interpreting heterogeneous data in SAR studies of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Use Bayesian models to prioritize derivatives for synthesis. Report absolute values (e.g., IC50 ± SEM) and avoid nontechnical terms like “significant” without p-values (α ≤ 0.05, two-tailed t-test) .

Data Management & Reporting

Q. How should researchers document and share raw data from this compound studies to ensure reproducibility?

- Methodological Answer : Deposit crystallographic data (e.g., PDB ID: 8PAV) in public repositories. For in vitro/in vivo data, use FAIR principles: provide metadata (e.g., cell line authentication, passage number), raw instrument outputs (e.g., .fcs files for flow cytometry), and code for statistical analysis (GitHub/Synapse). Reference standards: ARRIVE guidelines for animal studies, MIAME for microarray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.